molecular formula C10H13NO2 B1679637 Propham CAS No. 122-42-9

Propham

Cat. No.: B1679637
CAS No.: 122-42-9
M. Wt: 179.22 g/mol
InChI Key: VXPLXMJHHKHSOA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Propham interacts with various enzymes and proteins, primarily functioning as a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates, including this compound, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to alter the organization of the spindle microtubules, leading to the formation of multiple spindles . As a result, chromosomes move to many poles, and multiple nuclei result . Abnormal branched cell walls partly separate the nuclei .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This leads to the inhibition of acetylcholine esterase, affecting the transmission of nerve impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been found that this compound is 100% metabolized when applied to plants via soil application . This suggests that the effects of this compound can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is absorbed and metabolized by plants, with wheat absorbing 98%, sugarbeet 93%, and alfalfa 81% of the this compound from solution after 4 days . The aglycone moiety of the most polar wheat metabolites was isopropyl-4-hydroxycarbanilate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed and translocated in wheat, sugarbeet, and alfalfa when grown in either liquid culture or in soil .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely to be localized in areas of the cell where cholinesterase enzymes are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propham is synthesized through the reaction of phenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Propham undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl N-phenylcarbamate
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InChI

InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
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InChI Key

VXPLXMJHHKHSOA-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1
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Molecular Formula

C10H13NO2
Record name PROPHAM
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DSSTOX Substance ID

DTXSID7020766
Record name Propham
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Molecular Weight

179.22 g/mol
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Physical Description

Propham is a colorless crystalline solid., White to gray solid; Pure solid is odorless; Insoluble in water; [Hawley] Flakes; [MSDSonline]
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Solubility

Soluble in most organic solvents, Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene., SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL, In water, 179 mg/L at 25 °C
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Density

1.09 at 20 °C
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Vapor Pressure

0.01 [mmHg], 1.4X10-4 mm Hg at 25 °C
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Mechanism of Action

Root and epicotyl growth inhibition are...phytotoxic effect...in intact plants. Among its actions at cellular level...disrupts normal cell division, inhibits protein and amylase synthesis, inhibits photolytic activity of isolated chloroplasts and effects activity of messenger RNA., The effects of propham ... on O uptake, ATP synthesis, cell division and cell cycle distribution in root tips of pea (Pisum sativum) (Alaska) are reported. At the lowest concn tested ( ... propham, 1.2 .times. 10-6M) a reduction in the number of cells able to enter into mitosis was observed. ... At the higher range of concn tested ... propham (1.2 .times. 10-3M) caused a rapid decrease in number of mitosis so that by 6 hr <1% of the total cells were dividing and all of them were abnormal, by 24 hr this level was reduced to .apprx. 0.2%.
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Color/Form

White crystalline solid, Colorless crystals, WHITE NEEDLES FROM ALCOHOL

CAS No.

122-42-9
Record name PROPHAM
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Melting Point

90 °C
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Synthesis routes and methods I

Procedure details

A liquid mixture of 50 g (0.42 mol) of phenyl isocyanate and 6.43 ml (0.084 mol) of isopropanol was stirred at room temperature for 20 minutes and thereafter an unreacted raw material was distilled away under a reduced pressure to obtain 16.1% of isopropyl N-phenylcarbamate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
6.43 mL
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reactant
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Synthesis routes and methods II

Procedure details

Six hundred and seventy (670) pounds of 50 percent aqueous sodium hydroxide solution were added to one hundred and fifty (150) gallons of water contained in a reactor kettle equipped with a stirrer, heating, and cooling means. The temperature was maintained below 60° F., and the solution was continuously stirred. Seven hundred and fifteen (715) pounds of aniline were then added; the temperature was lowered to 50° F. and the pH of the solution was adjusted to between 7.0 and 8.0 and maintained thereat while one thousand and fifty (1050) pounds of isopropylchloroformate were added to form isopropyl N-phenylcarbamate. When 99 to 99.5 percent of the aniline had reacted, the reaction mixture was pumped into a wash kettle and heated with stirring to about 185° to 210° F. until about 95 percent of the isopropyl N-phenylcarbamate had melted. The stirring was stopped, and the mixture was allowed to separate into two phases, the lower of which, i.e., the aqueous salt phase, was drained away. An equal volume of hot water (200° F.) was added to the remaining phase comprised primarily of molten isopropyl N-phenylcarbamate, and the mixture was agitated for 20 minutes, and then allowed to separate into two phases. The upper phase comprising washed molten isopropyl N-phenylcarbamate was pumped into a second wash kettle and washed with 200 gallons of dilute hydrochloric acid solution maintained at 185° F. The washing of the mixture in the second wash kettle was continued, until a 25 milliliter sample of the wash kettle showed that a 1/2 inch cube of solid isopropyl N-phenylcarbamate heated and mixed with 25 milliliters of distilled water gave no color or only a slight bluish tinge when 3 drops of a solution containing 5 grams of calcium hypochlorite per 100 milliliters of water were added to the mixture of water and isopropyl N-phenylcarbamate after the mixture was cooled to ambient temperature (65° F.).
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Retrosynthesis Analysis

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